APEC‑2 Exhibits Superior In Vivo Locomotor Depressant Potency Compared to the A1‑Selective Agonist CHA
In a standardized mouse locomotor activity assay, APEC‑2 demonstrated an ED50 of 16 µg/kg (i.p.) for reducing horizontal activity and total distance traveled, whereas the prototypical A1‑selective agonist CHA (N6‑cyclohexyladenosine) exhibited an ED50 of 60 µg/kg under identical experimental conditions [REFS‑1]. This represents a 3.75‑fold greater potency for APEC‑2 in producing centrally mediated behavioral depression.
| Evidence Dimension | In vivo locomotor depression potency (ED50) |
|---|---|
| Target Compound Data | 16 µg/kg (i.p.) |
| Comparator Or Baseline | CHA (N6‑cyclohexyladenosine): 60 µg/kg (i.p.) |
| Quantified Difference | APEC‑2 is 3.75‑fold more potent than CHA |
| Conditions | Mouse locomotor activity; computerized activity monitor; horizontal activity and total distance traveled; i.p. administration |
Why This Matters
Higher potency at lower doses reduces compound consumption and enables more robust A2A‑selective behavioral endpoints in in vivo studies.
- [1] Nikodijević O, Daly JW, Jacobson KA. Characterization of the locomotor depression produced by an A2-selective adenosine agonist. FEBS Lett. 1990;261(1):67‑70. View Source
